molecular formula C11H12FN3O B15319534 3-(2-Fluoro-6-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine

3-(2-Fluoro-6-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine

Cat. No.: B15319534
M. Wt: 221.23 g/mol
InChI Key: TVXLLDINFNVKFB-UHFFFAOYSA-N
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Description

3-(2-Fluoro-6-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a fluoro and methoxy group on the phenyl ring, and a methyl group on the pyrazole ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-6-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the Fluoro and Methoxy Groups: The fluoro and methoxy groups can be introduced via electrophilic aromatic substitution reactions.

    Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, solvent, and catalysts used in the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-6-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluoro or methoxy groups.

Scientific Research Applications

3-(2-Fluoro-6-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-6-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting their activity and leading to various biological effects. For example, it may interact with GABA receptors or other neurotransmitter systems, influencing neuronal signaling and potentially exhibiting anxiolytic or anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluoro-6-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of both fluoro and methoxy groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C11H12FN3O

Molecular Weight

221.23 g/mol

IUPAC Name

5-(2-fluoro-6-methoxyphenyl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C11H12FN3O/c1-15-10(13)6-8(14-15)11-7(12)4-3-5-9(11)16-2/h3-6H,13H2,1-2H3

InChI Key

TVXLLDINFNVKFB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC=C2F)OC)N

Origin of Product

United States

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